2-Azido-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone-d3
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Overview
Description
2-Azido-1-(4’-methoxy-3’-sulfonamidophenyl)-1-propanone-d3 is a chemical compound with the molecular formula C10H12N4O4S. It is primarily used in research settings, particularly in the fields of proteomics and biochemical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azido-1-(4’-methoxy-3’-sulfonamidophenyl)-1-propanone-d3 typically involves the azidation of a precursor compound. The reaction conditions often include the use of solvents such as dichloromethane, dioxane, and methanol. The compound is usually stored at -20°C to maintain its stability .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-Azido-1-(4’-methoxy-3’-sulfonamidophenyl)-1-propanone-d3 can undergo various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other functional groups under suitable conditions.
Reduction Reactions: The azido group can be reduced to an amine group.
Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the azido group results in the formation of an amine derivative, while oxidation of the methoxy group yields a carbonyl compound .
Scientific Research Applications
2-Azido-1-(4’-methoxy-3’-sulfonamidophenyl)-1-propanone-d3 has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Azido-1-(4’-methoxy-3’-sulfonamidophenyl)-1-propanone-d3 involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like carbonic anhydrase and histone deacetylases, affecting various biochemical pathways. The azido group plays a crucial role in these interactions, facilitating the binding of the compound to its targets .
Comparison with Similar Compounds
Similar Compounds
- 2-Azido-1-(4’-methoxyphenyl)-1-propanone
- 2-Azido-1-(4’-sulfonamidophenyl)-1-propanone
- 2-Azido-1-(4’-methoxy-3’-sulfonamidophenyl)-1-butanone
Uniqueness
2-Azido-1-(4’-methoxy-3’-sulfonamidophenyl)-1-propanone-d3 is unique due to the presence of both the azido and sulfonamide groups, which confer specific chemical reactivity and biological activity. This combination makes it particularly valuable in research applications where selective inhibition of enzymes is required .
Biological Activity
2-Azido-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone-d3 is a synthetic organic compound characterized by the presence of an azido group, a methoxy group, and a sulfonamide group attached to a propanone backbone. Its molecular formula is C10H12N4O4S with a molecular weight of approximately 284.29 g/mol . This compound is notable for its potential applications in organic synthesis, medicinal chemistry, and bioconjugation techniques.
The biological activity of this compound primarily arises from the reactivity of the azido group. Azides are known to engage in "click chemistry," a strategy that allows for selective reactions with alkynes to form triazoles, which can be utilized for drug development and bioconjugation . The sulfonamide moiety may also contribute to its biological effects by interacting with various biological targets, potentially inhibiting enzymes or modifying proteins involved in metabolic pathways.
Case Studies and Research Findings
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Inhibitory Activity Against MAO Enzymes :
Recent studies have indicated that compounds similar to this compound exhibit significant inhibitory effects on monoamine oxidase (MAO) enzymes. For instance, structural modifications around the azido group have been associated with enhanced selectivity and potency against MAO-A and MAO-B, which are critical targets in neurodegenerative diseases .Compound IC50 (μM) Selectivity Index Compound 1 0.5 ± 0.1 (MAO-A) 526.63 Compound 2 0.6 ± 0.1 (MAO-B) - -
Antimicrobial Activity :
The compound's sulfonamide component may provide antimicrobial properties, as sulfonamides are widely recognized for their antibacterial effects. Research has shown that derivatives of sulfonamides can inhibit bacterial growth by acting as competitive inhibitors of dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria .Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 39 µg/L Escherichia coli 50 µg/L
Synthetic Routes and Applications
The synthesis of this compound typically involves:
- Starting Materials : The synthesis begins with 4’-methoxy-3’-sulfonamidophenyl-1-propanone.
- Azidation Process : The azido group is introduced via nucleophilic substitution using sodium azide in an aprotic solvent like dimethylformamide (DMF) under elevated temperatures .
Applications :
- Organic Synthesis : Serves as an intermediate for creating complex organic molecules.
- Bioconjugation Techniques : Utilized in click chemistry for labeling biomolecules or drug delivery systems.
- Medicinal Chemistry : Potential lead compound for developing new therapeutics targeting neurodegenerative diseases or bacterial infections.
Properties
IUPAC Name |
5-(2-azido-3,3,3-trideuteriopropanoyl)-2-methoxybenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O4S/c1-6(13-14-11)10(15)7-3-4-8(18-2)9(5-7)19(12,16)17/h3-6H,1-2H3,(H2,12,16,17)/i1D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICHKWKOXWTUWKF-FIBGUPNXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC(=C(C=C1)OC)S(=O)(=O)N)N=[N+]=[N-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C(=O)C1=CC(=C(C=C1)OC)S(=O)(=O)N)N=[N+]=[N-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.